(1R,2R,3S,5R)-(-)-2,3-Pinanediol

Catalog No.
S783215
CAS No.
22422-34-0
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R,3S,5R)-(-)-2,3-Pinanediol

CAS Number

22422-34-0

Product Name

(1R,2R,3S,5R)-(-)-2,3-Pinanediol

IUPAC Name

(1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m1/s1

InChI Key

MOILFCKRQFQVFS-BDNRQGISSA-N

SMILES

CC1(C2CC1C(C(C2)O)(C)O)C

Synonyms

(1R,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol; (-)-2-Hydroxyisopinocampheol; (1R,2R,3S,5R)-2,3-Pinanediol; (-)-(1R:2R:3S:5R)-cis-α-Pineneglycol; cis-α-Pinene Glycol; [1R-(1α,2α,3α,5α)]-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol; (-)

Canonical SMILES

CC1(C2CC1C(C(C2)O)(C)O)C

Isomeric SMILES

C[C@]1([C@@H]2C[C@@H](C2(C)C)C[C@@H]1O)O
  • Origin: (1R,2R,3S,5R)-(-)-2,3-Pinanediol is a naturally occurring diol found in various plants, including rosemary and pine needles [].
  • Significance: This compound is a valuable intermediate for the synthesis of other important chemicals, such as fragrances, pharmaceuticals, and biofuels.

Molecular Structure Analysis

(1R,2R,3S,5R)-(-)-2,3-Pinanediol has a bicyclo[3.1.1]heptane skeleton with two hydroxyl groups located at the C2 and C3 positions. The stereochemistry is specified by the (1R,2R,3S,5R) configuration, indicating the spatial arrangement of substituents around the molecule's chiral centers []. This specific configuration is responsible for the molecule's unique properties.


Chemical Reactions Analysis

  • Synthesis: There are several methods for synthesizing (1R,2R,3S,5R)-(-)-2,3-Pinanediol. One common method involves the reduction of alpha-pinene, a monoterpene found in pine oleoresin, using a suitable reducing agent.
alpha-Pinene + Reducing Agent -> (1R,2R,3S,5R)-(-)-2,3-Pinanediol
  • Other Reactions: The diol functionality allows for further reactions, such as esterification and etherification, to generate various derivatives with tailored properties.

Physical And Chemical Properties Analysis

  • Melting Point: 152-154 °C []
  • Boiling Point: Decomposes at high temperatures []
  • Solubility: Soluble in organic solvents like ethanol, methanol, and chloroform; slightly soluble in water []
  • Stability: Relatively stable under normal storage conditions []

Organic Synthesis

(-)-Pinanediol is a valuable chiral starting material for organic synthesis due to its multiple stereocenters. Researchers can exploit these features to create new molecules with specific properties. Studies have explored its use as a precursor for the synthesis of:

  • Pharmaceuticals PubChem: )
  • Fine chemicals ScienceDirect:
  • Agricultural chemicals Journal of Agricultural and Food Chemistry:

Asymmetric Catalysis

As a chiral diol, (-)-pinanediol can be used as a ligand in asymmetric catalysis reactions. These reactions are essential for synthesizing enantiopure compounds, which are crucial in developing new drugs and materials. Research has explored (-)-pinanediol's application in catalysts for:

  • Hydrogenation reactions Wiley Online Library:
  • Hydroboration reactions The Journal of Organic Chemistry:

Material Science

Some scientific studies investigate (-)-pinanediol's potential use in developing new materials. For example, researchers explore its application in:

  • Biodegradable polymers RSC Advances:
  • Flame retardants Polymer International:

XLogP3

1.1

UNII

R58L0W3A75

Other CAS

22422-34-0

Wikipedia

Pinanediol

Dates

Modify: 2023-08-15
Brown et al. End-to-end conformational communication through a synthetic purinergic receptor by ligand-induced helicity switching. Nature Chemistry, doi: 10.1038/nchem.1747, published online 15 September 2013 http://www.nature.com/nchem

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